![molecular formula C20H11F3N2O3 B187936 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5282-92-8](/img/structure/B187936.png)
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFPAC and has a unique structure that makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of TFPAC is not fully understood. However, it has been proposed that TFPAC acts by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of various diseases.
生化学的および生理学的効果
TFPAC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. TFPAC has also been shown to reduce inflammation and oxidative stress in various animal models.
実験室実験の利点と制限
One of the main advantages of using TFPAC in lab experiments is its unique structure, which allows for the study of various biological processes. However, one of the limitations of using TFPAC is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of TFPAC. One of the areas of research is the development of more efficient synthesis methods for TFPAC. Another area of research is the study of the potential use of TFPAC in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the study of the mechanism of action of TFPAC and its interactions with various enzymes and signaling pathways is an area of interest for future research.
合成法
The synthesis of TFPAC involves a multi-step process that includes the reaction of 2-trifluoromethylphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate. This reaction leads to the formation of 2-(2-trifluoromethylphenyl)-4H-chromen-4-one, which is then reacted with malononitrile and ammonium acetate to form TFPAC.
科学的研究の応用
TFPAC has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TFPAC has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
CAS番号 |
5282-92-8 |
|---|---|
製品名 |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile |
分子式 |
C20H11F3N2O3 |
分子量 |
384.3 g/mol |
IUPAC名 |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)13-7-3-1-5-10(13)15-12(9-24)18(25)28-17-11-6-2-4-8-14(11)27-19(26)16(15)17/h1-8,15H,25H2 |
InChIキー |
XTAZUJXPBIWIMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



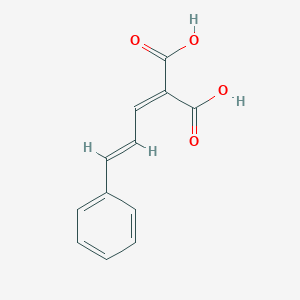
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
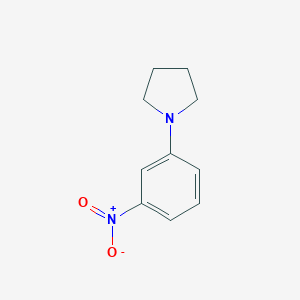
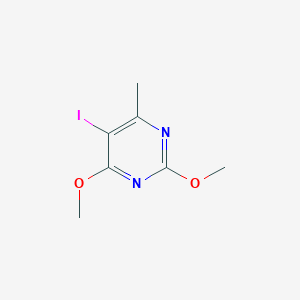
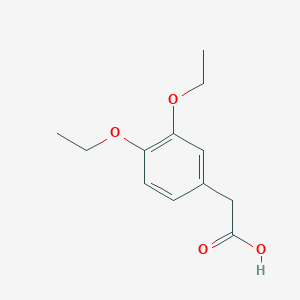
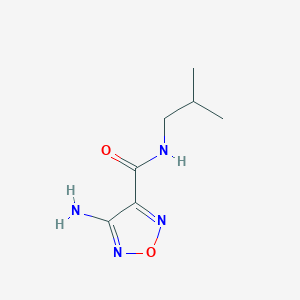


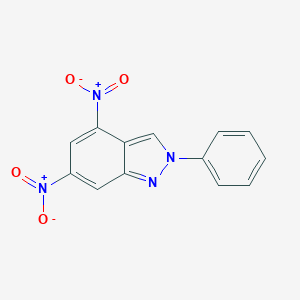

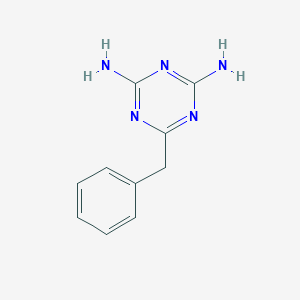
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
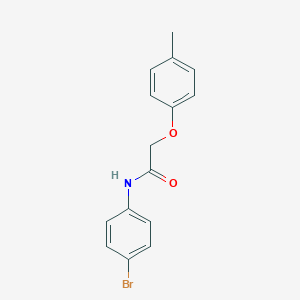
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)